2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid is a complex organic compound characterized by its unique structural features, including a hydroxyimino group and a methoxy-substituted phenoxy moiety. This compound falls under the category of phenoxyacetic acids, which are known for their diverse biological activities, including potential applications in pharmaceuticals and agricultural chemistry.
The compound is synthesized through various chemical methods that involve the manipulation of phenolic and acetic acid derivatives. It has been referenced in scientific literature and patents, indicating its relevance in medicinal chemistry and organic synthesis.
This compound can be classified as:
The synthesis of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid typically involves the following steps:
The synthesis may be performed under reflux conditions in organic solvents such as dimethylformamide or acetone. The reaction conditions, including temperature and time, are critical for achieving high yields and purity of the final product.
The molecular structure of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid can be represented as follows:
The InChI code for this compound is InChI=1S/C12H15N1O4/c1-15-12-8-5-6(14)4-7(12)9(16)10(13)11/h4-8,15H,1-3H3
which provides a standardized way to represent its structure.
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid can undergo several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Reaction conditions like temperature and solvent choice significantly influence the reaction pathways and yields.
The mechanism of action of 2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid involves its interaction with biological targets such as enzymes or receptors.
Studies suggest that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anti-cancer properties.
2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid has potential applications in various fields:
CAS No.: 463-56-9
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 51749-36-1